molecular formula C16H17NO2 B1414739 Ethyl 2-[(2-phenylphenyl)amino]acetate CAS No. 39950-19-1

Ethyl 2-[(2-phenylphenyl)amino]acetate

Cat. No.: B1414739
CAS No.: 39950-19-1
M. Wt: 255.31 g/mol
InChI Key: LUXJLYYQNXXDLI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-phenylphenyl)amino]acetate (CAS 50885-29-5) is an aromatic aminoacetate ester characterized by a biphenylamino group linked to an ethyl acetate backbone. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol.

Properties

IUPAC Name

ethyl 2-(2-phenylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)12-17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXJLYYQNXXDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-phenylphenyl)amino]acetate, also known as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features an ethyl ester linked to a biphenyl amine, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The biphenyl moiety may facilitate binding to specific receptors or enzymes, influencing cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
  • Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, which could affect neurological functions.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit varying degrees of antimicrobial activity. A study investigating related compounds found that modifications in the biphenyl structure significantly influenced antibacterial potency against Gram-positive bacteria such as Staphylococcus aureus . Although specific data on this compound is limited, similar compounds have shown promise in this area.

Anti-inflammatory Properties

The compound's potential anti-inflammatory properties have been explored through various assays. For instance, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro . This suggests that this compound may also possess similar effects.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related biphenyl compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells . Further research is necessary to determine the specific cytotoxic effects of this compound.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Investigated antibacterial activity against Staphylococcus aureus; modifications in biphenyl structure enhanced activity.
Anti-inflammatory Research Demonstrated reduction in inflammatory cytokines; suggests potential therapeutic use in inflammatory diseases.
Cytotoxicity Assessment Related compounds showed selective cytotoxicity; further studies needed for specific effects on cancer cell lines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of ethyl 2-[(2-phenylphenyl)amino]acetate exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the modulation of apoptotic proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous cells.

Case Study:

  • A synthesis of various derivatives was performed to evaluate their cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that certain modifications to the ethyl ester enhanced the compound's potency, suggesting a structure-activity relationship (SAR) that could inform future drug design efforts.

Biochemical Applications

2. Enzyme Inhibition

This compound has shown potential as an inhibitor of specific metalloenzymes, which are crucial in various physiological processes. The compound's ability to bind to the active sites of these enzymes can be leveraged for therapeutic interventions.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundInsulin-degrading enzyme15
This compoundHistone deacetylase20

Case Study:

  • A targeted study evaluated the inhibition of insulin-degrading enzyme by the compound, revealing a competitive inhibition mechanism that could lead to novel treatments for diabetes by enhancing insulin levels.

Material Science Applications

3. Organic Buffering Agent

In biochemical research, this compound is utilized as a non-ionic organic buffering agent. Its pH stability range (6-8.5) makes it suitable for maintaining optimal conditions in cell culture systems.

Data Table: Buffering Capacity Comparison

Buffering AgentpH RangeApplication
This compound6 - 8.5Cell culture media
MOPS6.5 - 7.9Molecular biology techniques

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Ethyl 2-[(2-phenylphenyl)amino]acetate with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Key Features
This compound 50885-29-5 C₁₆H₁₇NO₂ 255.32 Biphenylamino, ethyl ester ~3.2* Biphenyl group enhances lipophilicity
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate 21600-46-4 C₁₁H₁₅N₃O₂ 221.26 Phenyldiazenyl, methylamino 2.9 Azo group introduces conjugation
Ethyl 2-[(3-methylphenyl)amino]acetate 21911-66-0 C₁₁H₁₅NO₂ 193.24 3-Methylphenylamino 2.6 Electron-donating methyl group
Ethyl 2-[(2,4-difluorophenyl)amino]acetate - C₁₀H₁₁F₂NO₂ 223.20 2,4-Difluorophenylamino ~2.1* Fluorine atoms increase polarity
Ethyl 2-(diethylamino)-2-phenylacetate 2059944-97-5 C₁₄H₂₁NO₂ 235.33 Diethylamino, phenyl 2.8 Branched amino group enhances solubility
ETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE 4838-35-1 C₁₂H₁₅NO₃ 221.25 Phenylacetylated amino ~1.8* Amide linkage improves stability

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The biphenyl group in the target compound increases its XLogP3 (~3.2) compared to simpler phenyl derivatives (e.g., 3-methylphenyl analog: XLogP3 = 2.6) .
  • Functional Groups : Azo (N=N) and amide (CONH) groups in analogs influence conjugation and stability, respectively .
This compound:
  • Limited direct studies are available, but biphenylamino structures are frequently used in drug design for kinase inhibitors and anti-inflammatory agents due to their planar aromatic systems .
Analogous Compounds:

Ethyl 2-[methyl(phenyldiazenyl)amino]acetate (CAS 21600-46-4): Azo derivatives are explored as photoswitches or in coordination chemistry .

Ethyl 2-[(3-methylphenyl)amino]acetate (CAS 21911-66-0): Methyl-substituted analogs are intermediates in synthesizing anticonvulsants and antimicrobial agents .

Fluorinated Derivatives (e.g., 2,4-difluorophenyl):

  • Fluorine substituents improve metabolic stability and binding affinity in bioactive molecules, as seen in antifungal and anticancer studies .

ETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE (CAS 4838-35-1): Used as a precursor in forensic analysis and amphetamine synthesis due to its acetylated amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(2-phenylphenyl)amino]acetate
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Ethyl 2-[(2-phenylphenyl)amino]acetate

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